molecular formula C26H30O4 B8390790 Tetrabenzylpentaerythritol

Tetrabenzylpentaerythritol

Cat. No. B8390790
M. Wt: 406.5 g/mol
InChI Key: SFJRWKLVKSBULU-UHFFFAOYSA-N
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Patent
US07820693B2

Procedure details

Sodium hydride (440 mg, 11.01 mmol) and benzyl bromide (1.3 mL, 11.01 mmol) were added to 20 mL of a solution of pentaerythritol (500 mg, 3.67 mmol) in DMF, and the mixture was stirred at room temperature for 14 hours. Aqueous saturated ammonium chloride was added to the mixture, followed by extraction with ethyl acetate. The extract was washed with saturated saline and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain 3-benzyloxy-2,2-bis(benzyloxymethyl)propan-1-ol (560 mg, 38%) as a colorless oil.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3](Br)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH:11][CH2:12][C:13]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][OH:15].[Cl-].[NH4+]>CN(C=O)C>[CH2:3]([O:11][CH2:12][C:13]([CH2:18][O:19][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH2:16][O:17][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:14][OH:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CO)(COCC1=CC=CC=C1)COCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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